molecular formula C15H9N3O5 B12932023 2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid CAS No. 56894-38-3

2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid

Cat. No.: B12932023
CAS No.: 56894-38-3
M. Wt: 311.25 g/mol
InChI Key: PUXYBFOEDKDTGP-UHFFFAOYSA-N
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Description

2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is an organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-nitrobenzohydrazide with 2-carboxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Nitrating agents like nitric acid, sulfonating agents like sulfuric acid, and halogenating agents like bromine or chlorine.

    Coupling: Palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.

Major Products Formed

    Reduction: 2-(5-(3-Aminophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Coupling: Biaryl derivatives with extended conjugation.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid: Similar structure but with a different position of the nitro group on the phenyl ring.

    2-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)benzoic acid: Contains a thiadiazole ring instead of an oxadiazole ring.

    2-(5-(3-Nitrophenyl)-1,2,4-oxadiazol-2-yl)benzoic acid: Contains a different isomer of the oxadiazole ring.

Uniqueness

2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is unique due to the specific arrangement of the nitrophenyl and benzoic acid moieties around the 1,3,4-oxadiazole ring. This specific structure imparts unique chemical and physical properties, such as fluorescence and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

56894-38-3

Molecular Formula

C15H9N3O5

Molecular Weight

311.25 g/mol

IUPAC Name

2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid

InChI

InChI=1S/C15H9N3O5/c19-15(20)12-7-2-1-6-11(12)14-17-16-13(23-14)9-4-3-5-10(8-9)18(21)22/h1-8H,(H,19,20)

InChI Key

PUXYBFOEDKDTGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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